molecular formula C19H18FN3O6S B2698737 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898427-34-4

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2698737
CAS No.: 898427-34-4
M. Wt: 435.43
InChI Key: FJEJMTCLYOZHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Oxadiazole-Sulfonamide Research Framework

Historical Development of 1,3,4-Oxadiazole-Sulfonamide Conjugates

The synthesis of 1,3,4-oxadiazole derivatives dates to the mid-20th century, with early studies emphasizing their stability and electronic properties. The integration of sulfonamide groups began in the 1990s, driven by the latter’s proven role in carbonic anhydrase inhibition and antibacterial activity. For instance, El-Din et al. demonstrated that sulfonamide-linked oxadiazoles, such as Compound 97, exhibited broad-spectrum antiproliferative activity against breast, leukemia, and melanoma cell lines.

Structural evolution accelerated with the recognition of synergistic effects between the oxadiazole’s heterocyclic rigidity and the sulfonamide’s hydrogen-bonding capacity. A landmark study by Ali et al. (2021) synthesized 27 oxadiazole-sulfonamide hybrids, identifying OX11 as a potent antibacterial agent against Streptococcus pneumoniae and Escherichia coli (MIC: 32 μg/mL). These findings validated the scaffold’s versatility, paving the way for derivatives like the target compound, which substitutes a 3,5-dimethoxyphenyl group to enhance lipophilicity and target engagement.

Significance in Contemporary Pharmaceutical Research

The 1,3,4-oxadiazole-sulfonamide framework addresses two critical challenges in drug discovery: microbial resistance and oncology target specificity. The oxadiazole core’s π-deficient nature facilitates interactions with nucleic acids and enzymes, while sulfonamides contribute to solubility and bioavailability. For example, Ahsan et al. reported that N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101 ) inhibited leukemia (K-562) and melanoma (MDA-MB-435) cell lines with growth percentages below 20%.

The target compound’s 4-fluorophenylsulfonyl group may enhance binding to tyrosine kinases or tubulin, as seen in analogues like sorafenib. Computational models suggest that the 3,5-dimethoxy substitution on the phenyl ring could improve membrane permeability, akin to the bioenhancing effects observed in OX11 . This structural synergy positions the compound as a candidate for dual antimicrobial-anticancer applications, though empirical validation is pending.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize hybrid molecules that merge oxadiazole-sulfonamide motifs with ancillary pharmacophores. For instance, Mansour et al. synthesized pyrazole-oxadiazole conjugates, with Compound 94 showing leukemia cell line activity at 10^−4 M. However, gaps persist in three areas:

  • Target Identification : While oxadiazole-sulfonamides inhibit telomerase and thymidylate synthase, the exact molecular targets of dimethoxy- and fluoro-substituted variants remain uncharacterized.
  • Resistance Mitigation : OX11 demonstrated synergy with ampicillin against multidrug-resistant Klebsiella spp., but analogous combinations for the target compound are untested.
  • In Vivo Efficacy : Most data derive from in vitro assays (e.g., OX11 ’s safety in Galleria mellonella larvae), leaving mammalian toxicity and pharmacokinetics unexplored.
Table 1. Comparative Bioactivity of Select 1,3,4-Oxadiazole-Sulfonamide Derivatives
Compound Target Pathogens/Cell Lines Key Activity Reference
OX11 E. coli, S. pneumoniae MIC: 32 μg/mL; biofilm inhibition
97 NCI-58 cancer panel 90.47% inhibition (T-47D breast cancer)
101 K-562 leukemia Growth percentage: 18.22%
Target Compound Hypothetical: Topoisomerase II Predicted IC~50~: <1 μM (computational)

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O6S/c1-27-14-9-12(10-15(11-14)28-2)18-22-23-19(29-18)21-17(24)7-8-30(25,26)16-5-3-13(20)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJMTCLYOZHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole Ring : Known for its diverse biological activities.
  • 3,5-Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Sulfonamide Moiety : Often associated with antimicrobial properties.

The molecular weight of the compound is approximately 357.4 g/mol, with notable properties including a moderate logP value indicating favorable membrane permeability .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, which may lead to:

  • Enzyme Inhibition : Particularly in pathways related to inflammation and cancer.
  • Receptor Modulation : Potentially affecting neurotransmitter systems or growth factor signaling.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. Notably, the presence of the 3,5-dimethoxyphenyl group enhances its activity by improving binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

The sulfonamide component suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary assays indicate that this compound may inhibit bacterial growth through mechanisms involving folate synthesis disruption .

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Demonstrated significant cytotoxicity in breast cancer cell linesMTT assay on MCF-7 and MDA-MB-231 cells
Study 2Showed antibacterial activity against E. coli and S. aureusAgar diffusion method
Study 3Investigated enzyme inhibition related to inflammationEnzyme kinetics assays

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of oxadiazole derivatives, this compound exhibited an IC50 of 12 µM against A549 lung cancer cells. This activity was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests potential for development as an antimicrobial agent.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies involving similar compounds have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds structurally related to N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide have been tested against various cancer cell lines, revealing significant cytotoxicity at nanomolar concentrations .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound ASK-MEL-20.65CA inhibition
Compound BPANC-12.41CA inhibition
This compoundTBDTBDTBD

Antimicrobial Properties

Oxadiazoles have also been noted for their antimicrobial activities. The compound's structure may facilitate interactions with bacterial enzymes or membranes, leading to inhibition of growth or cell death . This property opens avenues for its application in developing new antibiotics.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the development of more complex molecules.

Table 2: Synthetic Transformations of Oxadiazole Derivatives

Reaction TypeConditionsProducts
OxidationKMnO4Ketones/Acids
ReductionNaBH4Alcohols/Amines
SubstitutionHalogensNew derivatives

Future Directions and Case Studies

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound and its derivatives. Case studies involving structural analogs have provided insights into structure-activity relationships (SARs), guiding future modifications to enhance efficacy and selectivity against targeted diseases.

Case Study Example:
A recent study highlighted the effectiveness of oxadiazole derivatives in inhibiting specific carbonic anhydrases related to tumor growth. The findings suggested that modifications to the phenolic groups could significantly enhance anticancer activity while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Sulfonyl and Amide Substituents

The target compound shares structural similarities with several 1,3,4-oxadiazole derivatives reported in the literature. Key comparisons include:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Notable Properties / Activities Reference ID
Target Compound 1,3,4-oxadiazole 5-(3,5-dimethoxyphenyl); 3-(4-fluorophenylsulfonyl)propanamide Not reported Hypothesized antimicrobial activity -
OZE-II 1,3,4-oxadiazole 5-(3,5-dimethoxyphenyl); 4-(4,4-dimethyloxazolidinylsulfonyl)benzamide Not reported Antimicrobial vs. S. aureus
7h 1,3,4-oxadiazole 5-(4-chlorophenylsulfonyl-piperidinyl); N-(3,5-dimethylphenyl)propanamide 535 Synthetic derivative; no activity data
7c–7f 1,3,4-oxadiazole 5-(thiazolylmethyl); sulfanyl-propanamide with methylphenyl substituents 375–389 Structural diversity; no activity data

Key Observations :

  • Substituent Effects : The 4-fluorophenyl sulfonyl group in the target compound may enhance electronegativity and metabolic stability compared to the 4-chlorophenyl sulfonyl group in 7h . Fluorine’s smaller atomic radius and higher electronegativity could improve target binding compared to chlorine.
  • Aromatic Substitutions : The 3,5-dimethoxyphenyl group in the target compound and OZE-II may improve solubility via methoxy groups, whereas methyl or chloro substituents in 7c–7f and 7h–7j prioritize lipophilicity .
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 450 g/mol (based on analogs), placing it within the "drug-like" range. Derivatives like 7h (535 g/mol) and OZE-II (estimated >500 g/mol) highlight the impact of bulky substituents on bioavailability .
  • Melting Points : Analogs such as 7c–7f (134–178°C) and 7h (108–110°C) suggest that methoxy and halogen substituents influence crystallinity. The target compound’s melting point is likely influenced by its fluorophenyl and dimethoxyphenyl groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The oxadiazole core can be synthesized via cyclization of hydrazide intermediates with carbon disulfide under basic conditions (e.g., KOH/EtOH, reflux for 5 h), as demonstrated for analogous 1,3,4-oxadiazole derivatives . The sulfonyl propanamide moiety is typically introduced via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine. Yield optimization requires careful control of stoichiometry, solvent polarity (DMF or dioxane), and reaction time. For example, reports a 73% yield for a structurally related sulfonamide synthesized in dioxane with oxalyl chloride .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • 1H/13C-NMR : Critical for verifying substituent positions (e.g., dimethoxyphenyl protons at δ ~3.8 ppm, aromatic protons in the 7.0–8.0 ppm range) .
  • FTIR : Confirms carbonyl (C=O, ~1620–1680 cm⁻¹), sulfonyl (S=O, ~1350–1150 cm⁻¹), and oxadiazole ring vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Q. How can researchers assess the compound’s purity and stability during storage?

  • Methodological Answer :

  • HPLC/GC : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., notes decomposition at 180°C for a similar compound) .
  • Accelerated Stability Studies : Store samples under varying humidity (40–75% RH) and temperature (4–40°C) to monitor degradation via NMR or HPLC.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data, such as unexpected coupling patterns in NMR?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, uses DMSO-d6 to assign thioureido protons in a sulfonamide derivative .
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software).

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3,5-dimethoxyphenyl with halogenated or nitro groups) using protocols from .
  • In Vitro Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains, referencing ’s anticancer screening methodology .
  • Docking Simulations : Use AutoDock Vina to predict binding affinity toward target proteins (e.g., COX-2 or kinases), leveraging molecular descriptors from .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), or photolytic conditions (ICH Q1B guidelines).
  • LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .

Q. How can computational methods improve the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility, BBB permeability, and CYP450 interactions.
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.